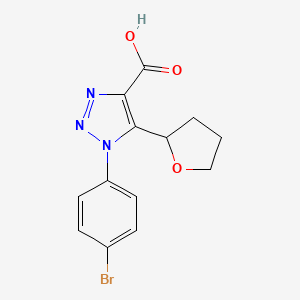
2-methoxyethyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxyethyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the aziridine family of compounds, which are known for their high reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-methoxyethyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of plant cells. In vivo studies have shown that it has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methoxyethyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate is its high reactivity, which makes it a useful tool for various lab experiments. It can be used to form stable complexes with drugs, which can improve their solubility and bioavailability. However, one of the main limitations of this compound is its potential toxicity. It can be harmful if ingested or inhaled, and caution should be taken when handling it in the lab.
Direcciones Futuras
There are several future directions for research on 2-methoxyethyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate. One area of interest is its potential as a drug delivery system. Researchers are investigating ways to improve the stability and efficacy of drug complexes formed with this compound. Another area of interest is its potential as an agrochemical. Researchers are investigating ways to improve its selectivity and efficacy as a plant growth inhibitor. Finally, researchers are investigating ways to improve the safety and toxicity profile of this compound, which could lead to its use in clinical applications.
Métodos De Síntesis
2-methoxyethyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate can be synthesized through a multi-step reaction. The first step involves the reaction of 2-methoxyethylamine with tert-butyl 2-bromoacetate to form the corresponding ester. The ester is then reacted with sodium azide to form the azido ester, which is subsequently reduced with lithium aluminum hydride to give the corresponding amine. The final step involves the reaction of the amine with chloroacetyl chloride to form the aziridinecarboxylate.
Aplicaciones Científicas De Investigación
2-methoxyethyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential anticancer agent due to its ability to inhibit tumor cell growth. It has also been studied as a potential drug delivery system due to its high reactivity and ability to form stable complexes with drugs. In addition, it has been investigated as a potential agrochemical due to its ability to inhibit plant growth.
Propiedades
IUPAC Name |
2-methoxyethyl 1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,7-12)11-6-8(11)9(13)15-5-4-14-3/h8,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWZXTCHZKFTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CC1C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)

![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)

![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)

![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)

![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)